molecular formula C19H19ClN4O2 B2530848 1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one CAS No. 2415524-83-1

1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one

Cat. No.: B2530848
CAS No.: 2415524-83-1
M. Wt: 370.84
InChI Key: NZSLAMMRDNUHKI-UHFFFAOYSA-N
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Description

1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one is a complex organic compound that belongs to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves multiple steps. The synthetic route typically starts with the preparation of the piperidine and indole moieties, followed by their coupling through various reaction conditions. For instance, the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst, can yield the desired intermediate compounds . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves its interaction with GPR119. By binding to this receptor, the compound stimulates glucose-dependent insulin release from the pancreas and promotes the secretion of incretin hormones like GLP-1 from the gastrointestinal tract . This dual mechanism helps in regulating plasma glucose levels, making it a potential therapeutic agent for diabetes management.

Comparison with Similar Compounds

Similar compounds include other GPR119 agonists that share structural similarities, such as:

The uniqueness of 1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one lies in its specific structural configuration, which contributes to its selective binding and activity at the GPR119 receptor.

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-14-11-22-19(23-12-14)26-15-5-7-24(8-6-15)18(25)9-13-10-21-17-4-2-1-3-16(13)17/h1-4,10-12,15,21H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSLAMMRDNUHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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